molecular formula C17H15ClN2O4S B2429872 5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole CAS No. 1105200-25-6

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole

Cat. No. B2429872
CAS RN: 1105200-25-6
M. Wt: 378.83
InChI Key: QWHYYYOJFNRNKL-UHFFFAOYSA-N
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Description

5-(((3-Chloro-4-methoxyphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the oxadiazole family and has been synthesized using different methods. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Methods : 1,2,4-Oxadiazole derivatives, closely related to the compound , are synthesized through various methods, such as reacting 3-phenyl-and 3-methyl-5-(2-chloro-1-nitroalkyl)-1,2,4-oxadiazoles with piperidine, pyrrolidine, and morpholine to yield specific derivatives (Tyrkov, 2006).

  • Characterization Techniques : These compounds are often characterized using techniques like IR, NMR, MS analytical data, and elemental analysis, providing insights into their chemical structure and properties (Rai et al., 2010).

Biological Evaluation

  • Antibacterial Activity : Some 1,2,4-oxadiazole derivatives demonstrate significant antibacterial activity. For instance, certain derivatives have been found to be effective against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2010).

  • Antitubercular Potential : Derivatives of oxadiazole, including some with structural similarities to the compound , have shown potential as antitubercular agents. Molecular docking studies suggest their inhibition mechanism against Mycobacterium tuberculosis (Shingare et al., 2022).

Miscellaneous Applications

  • Corrosion Inhibition : Some 1,3,4-oxadiazole derivatives are investigated for their corrosion inhibition ability, indicating potential application in materials science (Ammal et al., 2018).

  • Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activities, showing promise as lead compounds for the development of nematicides (Liu et al., 2022).

  • Thermodynamic Properties : The study of 1,3,4-oxadiazole derivatives in various solvents provides insights into their thermodynamic properties, which could have implications in different industrial applications (Godhani et al., 2013).

properties

IUPAC Name

5-[(3-chloro-4-methoxyphenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S/c1-11-4-3-5-12(8-11)17-19-16(24-20-17)10-25(21,22)13-6-7-15(23-2)14(18)9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHYYYOJFNRNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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